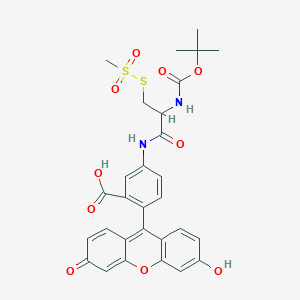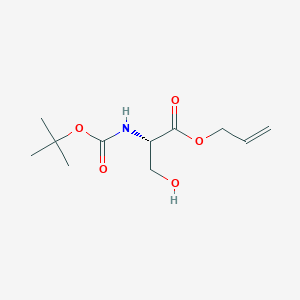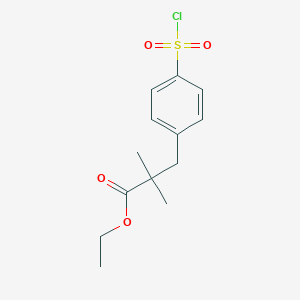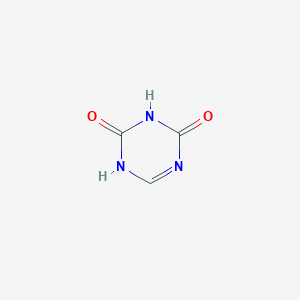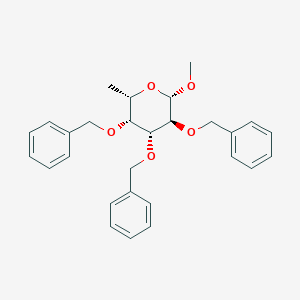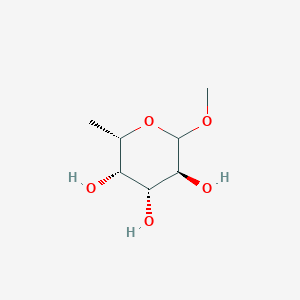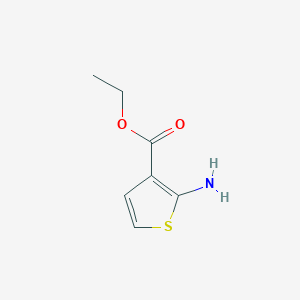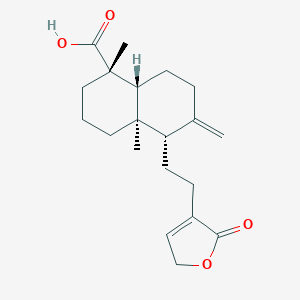
Pinusolidic acid
Overview
Description
Mechanism of Action
Target of Action
Pinusolidic acid primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic responses.
Mode of Action
This compound acts as an inhibitor of PAFR . It binds to the receptor, preventing the platelet-activating factor (PAF) from exerting its effects. The IC50 value of this compound, which represents the concentration of the compound required to inhibit the biological function of PAFR by 50%, is 23 μM .
Result of Action
The inhibition of PAFR by this compound can lead to a decrease in platelet aggregation and inflammation, given the role of PAF in these processes . .
Biochemical Analysis
Biochemical Properties
Pinusolidic acid interacts with various biomolecules in the body, primarily functioning as a PAF inhibitor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . By inhibiting PAF, this compound can potentially influence a variety of biochemical reactions related to inflammation and immune response .
Cellular Effects
The cellular effects of this compound are largely tied to its role as a PAF inhibitor . PAF plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting PAF, this compound can potentially influence these processes, although the specific effects can vary depending on the cell type and the physiological context .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with PAF . It binds to PAF, inhibiting its activity and thereby influencing various downstream processes, including enzyme activation or inhibition and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinusolidic acid can be synthesized through various methods. One common approach involves the extraction from natural sources such as the leaves of Platycladus orientalis . The extraction process typically involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plant species. advancements in biotechnology have enabled the production of this compound through microbial fermentation. Specific strains of microorganisms are engineered to produce this compound in large quantities, providing a sustainable and scalable method for industrial production .
Chemical Reactions Analysis
Types of Reactions
Pinusolidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Comparison with Similar Compounds
Pinusolidic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
Ferruginol: Another diterpenoid with antimicrobial and anti-inflammatory properties.
Betulonic acid: Known for its antiviral and anticancer activities.
α-Cadinol: Exhibits significant anti-inflammatory and antioxidant effects.
Compared to these compounds, this compound stands out for its potent PAF inhibitory activity, making it a promising candidate for therapeutic applications in inflammatory and cardiovascular diseases .
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSDRHZGCMBKG-FIYPYCPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


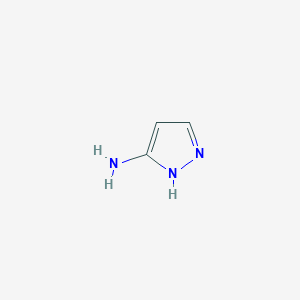
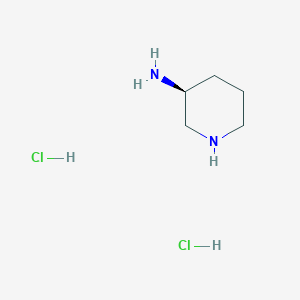

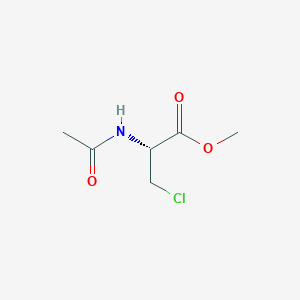
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)

